

TAS2940: A Brain-Penetrable Pan-ERBB Inhibitor for HER2-Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor demonstrating significant preclinical activity in cancers driven by human epidermal growth factor receptor 2 (HER2) amplification and other ERBB family aberrations.[1][2][3] As a covalent inhibitor, TAS2940 forms a lasting bond with its target kinases, leading to sustained downstream signal inhibition. [4] A key feature of TAS2940 is its ability to penetrate the blood-brain barrier, suggesting a potential therapeutic role in the challenging treatment of brain metastases, a common occurrence in HER2-positive cancers.[5][6] This document provides a comprehensive overview of the preclinical data on TAS2940, focusing on its activity in HER2-amplified malignancies, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

TAS2940 is a selective inhibitor of the ERBB family of receptor tyrosine kinases, with high potency against HER2 and the epidermal growth factor receptor (EGFR).[1][7] It functions as a covalent inhibitor, which allows it to form a stable, irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[4] This irreversible binding leads to a durable inhibition of receptor phosphorylation and subsequent downstream signaling pathways.[5] In HER2-amplified cancer cells, **TAS2940** has been shown to inhibit the phosphorylation of HER2 and HER3, which in turn blocks the activation of key downstream signaling cascades, including

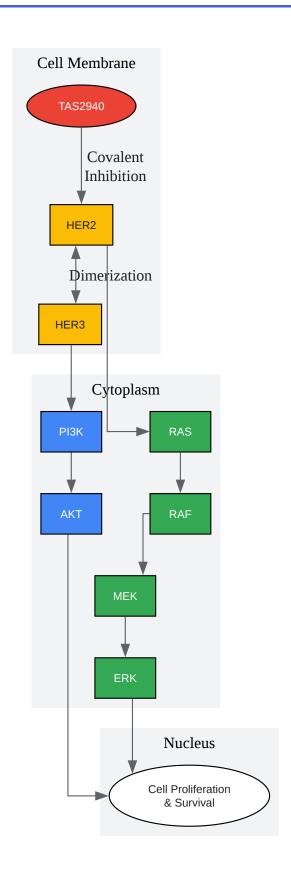


the PI3K/AKT and MAPK/ERK pathways.[5][8] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis, as evidenced by the increased levels of cleaved PARP and the pro-apoptotic protein BIM.[5][9]

Signaling Pathway

The primary mechanism of **TAS2940** in HER2-amplified cancers involves the disruption of the HER2 signaling cascade. Upon binding to HER2, **TAS2940** prevents its autophosphorylation and the subsequent heterodimerization with other ERBB family members, most notably HER3. This blockade abrogates the downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.





Click to download full resolution via product page

Caption: TAS2940 Inhibition of the HER2 Signaling Pathway.



Quantitative Data In Vitro Kinase Inhibitory Activity

TAS2940 demonstrates potent inhibitory activity against wild-type and mutant forms of HER2. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Target	IC50 (nM)
Wild-type HER2	5.6[8][9]
HER2 V777L	2.1[8][9]
HER2 A775_G776insYVMA	1.0[8][9]

In Vitro Cellular Activity

TAS2940 effectively inhibits the proliferation of HER2-amplified cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	
SK-BR-3	Breast Cancer	~10-30 (inhibition of HER2/HER3 phosphorylation) [5]	

In Vivo Antitumor Activity

Oral administration of **TAS2940** leads to significant tumor growth inhibition in mouse xenograft models of HER2-amplified cancers.



Xenograft Model	Cancer Type	Dosage	Outcome
NCI-N87	Gastric Cancer	12.5 mg/kg, once daily	Significant tumor regression.[5]
NCI-N87 (intracranial)	Gastric Cancer	Not specified	Decreased tumor volume and improved survival.[1][5]
MCF10A_HER2 ex20ins YVMA	Breast Cancer	3.1-25 mg/kg, once daily for 14 days	Dose-dependent tumor growth inhibition.[8]
HER2-amplified (intracranial)	Breast Cancer	Not specified	Reduced tumor burden and increased survival.[6][10]

Experimental ProtocolsIn Vitro Kinase Assays

The inhibitory activity of **TAS2940** against HER2 and its mutants was determined using enzymatic kinase assays.[5] While specific details of the assay protocol are not fully available in the provided search results, a general methodology can be outlined:

- Recombinant Kinase: Recombinant human HER2 cytoplasmic domain (wild-type and mutants) is used as the enzyme source.
- Substrate: A suitable peptide substrate for HER2 is utilized.
- ATP: Radiolabeled or non-radiolabeled ATP is used to initiate the kinase reaction.
- Compound Incubation: The kinase, substrate, and ATP are incubated with varying concentrations of TAS2940.
- Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done through methods such as scintillation counting for radiolabeled ATP or immuno-based detection using phospho-specific antibodies.



 IC50 Calculation: The concentration of TAS2940 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays

Cell Lines:

- SK-BR-3: A human breast cancer cell line with HER2 amplification.[5]
- NCI-N87: A human gastric carcinoma cell line with HER2 amplification.[1]
- MCF10A: A non-tumorigenic human breast epithelial cell line, engineered to express various HER2 or EGFR mutations.[2][5]

Western Blot Analysis: To assess the inhibition of HER2 signaling pathways, Western blot analysis was performed.[11]

- Cell Treatment: SK-BR-3 cells were treated with varying concentrations of TAS2940 (e.g., 10-100 nM) for specified durations (e.g., 3 or 48 hours).[5][11]
- Lysis: Cells were harvested and lysed to extract total protein.
- Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, and ERK, as well as apoptosis markers like BIM and cleaved PARP.[5][11]
- Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

In-Cell Western Assay: This assay was used to determine the phosphorylation of HER2 and EGFR in MCF10A cells expressing wild-type or mutant receptors.[5][11]



- Cell Seeding: Cells were seeded in multi-well plates.
- Compound Treatment: Cells were treated with TAS2940 for a defined period (e.g., 4 hours).
 [5][11]
- Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
- Antibody Incubation: Cells were incubated with primary antibodies against total and phosphorylated HER2 or EGFR.
- Secondary Antibody and Detection: Fluorescently labeled secondary antibodies were used for detection, and the signal was quantified using an imaging system.

In Vivo Xenograft Studies

Animal Models:

Female BALB/c-nu/nu mice were used for subcutaneous xenograft models.[8]

Tumor Implantation:

Cancer cell lines (e.g., NCI-N87, MCF10A_HER2/insYVMA_v) were subcutaneously injected into the mice.[12]

Drug Administration:

• TAS2940 was administered orally, once daily, at specified doses (e.g., 3.1 to 25 mg/kg) for a defined treatment period (e.g., 14 days).[8]

Efficacy Evaluation:

- Tumor volumes were measured regularly using calipers.
- The antitumor effect was assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Intracranial Xenograft Models: To evaluate the brain penetrability and efficacy of **TAS2940** against brain tumors, intracranial xenograft models were established using HER2-amplified or



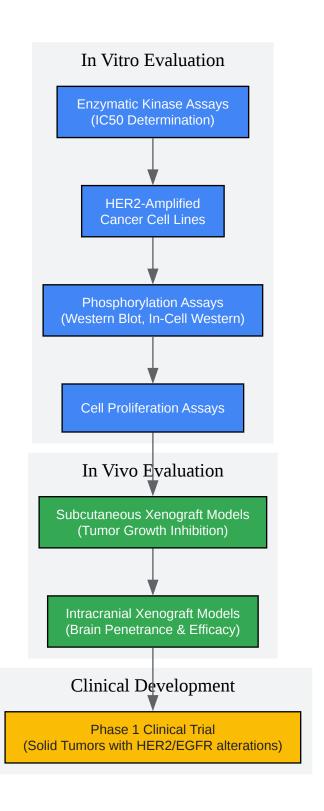
EGFR-mutant cancer cells.[1][6][10]

- Cell Implantation: Cancer cells, often engineered to express luciferase for bioluminescence imaging, were stereotactically injected into the brains of mice.
- Treatment: TAS2940 was administered orally.
- Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging.
- Survival Analysis: The overall survival of the treated mice was compared to the control group.

Experimental Workflow

The preclinical evaluation of **TAS2940** in HER2-amplified cancers typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.





Click to download full resolution via product page

Caption: Preclinical to Clinical Workflow for TAS2940 Evaluation.

Clinical Development



A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of **TAS2940** in patients with solid tumors harboring EGFR and/or HER2 aberrations.[6][12]

Conclusion

TAS2940 is a promising, brain-penetrable, covalent pan-ERBB inhibitor with potent preclinical activity against HER2-amplified cancers. Its ability to irreversibly inhibit HER2 signaling and its demonstrated efficacy in both subcutaneous and intracranial tumor models underscore its potential as a novel therapeutic agent, particularly for patients with brain metastases. The ongoing clinical evaluation will be crucial in determining its ultimate role in the treatment of HER2-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. taihooncology.com [taihooncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]



- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TAS2940: A Brain-Penetrable Pan-ERBB Inhibitor for HER2-Amplified Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615419#tas2940-activity-in-her2-amplified-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com